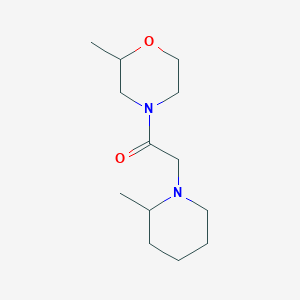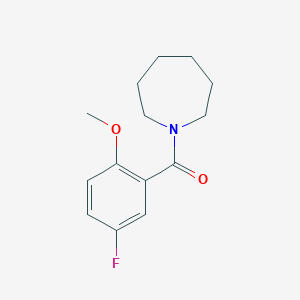
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone, also known as LY2940094, is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K) pathway. This pathway plays an important role in regulating multiple cellular processes, including cell growth, differentiation, and survival. Dysregulation of PI3K pathway has been implicated in various diseases, including cancer, inflammation, and metabolic disorders. Therefore, LY2940094 has been studied extensively as a potential therapeutic agent for these diseases.
Mecanismo De Acción
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone inhibits PI3K pathway by targeting the p110α subunit of PI3K, which is frequently mutated or overexpressed in various cancers. By inhibiting p110α, this compound blocks the downstream signaling of PI3K pathway, including the activation of AKT and mTOR, which are important regulators of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the PI3K pathway. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In metabolic disorders, this compound has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. In addition, this compound has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using this compound in lab experiments. It is a specific inhibitor of p110α subunit of PI3K, which limits its use in studying other isoforms of PI3K. In addition, this compound has not been studied extensively in clinical trials, which limits its potential for translation to human therapies.
Direcciones Futuras
There are several future directions for the study of Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone. One potential direction is to study its efficacy in combination with other targeted therapies, such as inhibitors of AKT and mTOR. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials for various diseases, including cancer, inflammation, and metabolic disorders. Finally, the development of more potent and specific inhibitors of PI3K pathway, including p110α subunit, may provide new therapeutic options for these diseases.
Métodos De Síntesis
The synthesis of Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 1-aminocyclohexane, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 5-fluoro-2-methoxybenzoyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In metabolic disorders, this compound has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes.
Propiedades
IUPAC Name |
azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIMNNPGILIATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
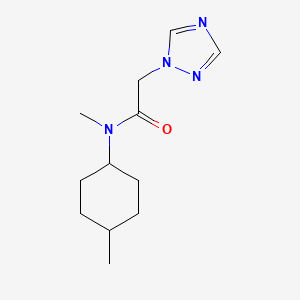
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
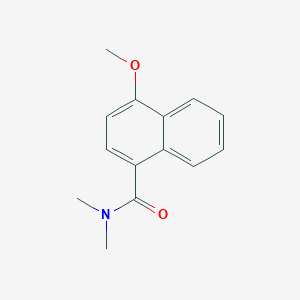
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
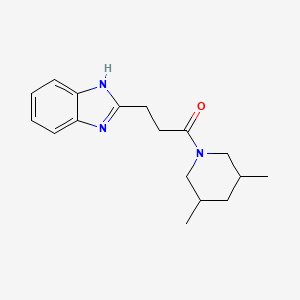
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
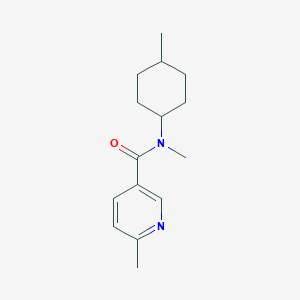
![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
